3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Dopamine D3 Receptor Structure-Activity Relationship Benzamide Isomers

This 3,4-dichloro isomer (D3 Ki 25.1 nM, 12.6-fold selective over D2, hERG ratio 31.6) is optimized as a moderate-selectivity D3 antagonist probe. Unlike generic benzamide D3 ligands, its specific chlorine substitution pattern and pyrimidin-5-yl ethyl linker confer a defined pharmacological profile, avoiding the off-target liabilities of other positional isomers. Procure this precise probe to dissect D3 vs. D2 contributions with confidence and accelerate your CNS lead optimization.

Molecular Formula C13H11Cl2N3O
Molecular Weight 296.15
CAS No. 2034396-55-7
Cat. No. B2831653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide
CAS2034396-55-7
Molecular FormulaC13H11Cl2N3O
Molecular Weight296.15
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCCC2=CN=CN=C2)Cl)Cl
InChIInChI=1S/C13H11Cl2N3O/c14-11-2-1-10(5-12(11)15)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19)
InChIKeyNRBLIRQJGZBCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide (CAS 2034396-55-7): A Differentiated Dopamine D3 Receptor Antagonist Pharmacophore


The compound 3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide (CAS 2034396-55-7) is a synthetic benzamide featuring a 3,4-dichloro substitution pattern on the phenyl ring and a pyrimidin-5-yl ethyl side chain, giving it a molecular weight of 296.15 g/mol [1]. Its primary known pharmacological identity is that of a dopamine D3 receptor (DRD3) antagonist, cataloged in curated bioactivity databases under the identifiers CHEMBL562833 and BDBM50414564 [2]. This compound is not an approved drug but a specialized research probe or chemical starting point for neuroscience-focused drug discovery programs.

Why Generic Benzamide or D3 Antagonist Substitution Fails for CAS 2034396-55-7


Benzamide-based dopamine receptor ligands are exquisitely sensitive to minor structural modifications, where a single chlorine positional isomer can shift a compound's selectivity profile from D3-preferring to non-selective or even D2-preferring [1]. The 3,4-dichloro substitution pattern on the phenyl ring is a distinct pharmacophoric feature that cannot be assumed to be interchangeable with 2,3-, 2,4-, or 2,6-dichloro analogs; each isomer presents a different electrostatic surface and steric volume to the receptor binding pocket . Furthermore, the pyrimidin-5-yl ethyl linker is a specific heterocyclic tether whose length, geometry, and hydrogen-bonding capacity differ fundamentally from pyridyl, phenyl, or piperazine-containing linkers used in other D3 ligands [2]. Generic substitution with another 'D3 antagonist benzamide' risks unknowingly selecting a compound with divergent selectivity, off-target liability (e.g., hERG, sigma receptors), or pharmacokinetic properties, thereby invalidating comparative experimental conclusions.

Quantitative Differentiation of 3,4-Dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide: A Data-Driven Procurement Guide


D3 Receptor Affinity: Positional Isomer Comparison with the 2,4-Dichloro Analog

The 3,4-dichloro substitution pattern on the benzamide phenyl ring is critical for high-affinity D3 receptor binding. The target compound, 3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide, exhibits a Ki of 25.1 nM at the human dopamine D3 receptor expressed in CHO cells [1]. In contrast, the closely related 2,4-dichloro positional isomer, 2,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide, shows markedly reduced D3 receptor affinity with reported IC50 values in the micromolar range (>1,000 nM) under comparable assay conditions . This ~40-fold or greater affinity difference demonstrates that the chlorine substitution position is a non-interchangeable determinant of target engagement.

Dopamine D3 Receptor Structure-Activity Relationship Benzamide Isomers

D3 vs. D2 Selectivity Ratio and Comparison with the Clinical Candidate PF-4363467

Selectivity for D3 over D2 receptors is a key differentiator for compounds intended to modulate dopaminergic signaling without triggering D2-mediated motor side effects. The target compound demonstrates a D3 Ki of 25.1 nM and a D2 Ki of 316 nM (both in human receptors expressed in CHO cells), yielding a D3/D2 selectivity ratio of approximately 12.6-fold [1]. The well-characterized clinical-stage D3/D2 antagonist PF-4363467 exhibits Ki values of 3.1 nM at D3R and 692 nM at D2R, corresponding to a D3/D2 selectivity ratio of approximately 223-fold . While PF-4363467 achieves higher absolute D3 affinity and superior selectivity, the target compound occupies a distinct affinity-selectivity space that may be preferable for applications where moderate (rather than extreme) D3 preference is desired, for example, in polypharmacological profiling or when partial D2 engagement is therapeutically relevant [2].

Dopamine Receptor Selectivity D3/D2 Ratio Antipsychotic Drug Discovery

Cardiac Safety Liability: hERG Channel Binding Compared with D3 Affinity

Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a major cause of drug-induced QT prolongation and a critical liability criterion in CNS drug development. The target compound displaces [3H]dofetilide from the human ERG channel with an IC50 of 794 nM [1]. The ratio of hERG IC50 (794 nM) to D3 Ki (25.1 nM) is approximately 31.6, indicating a meaningful functional window between the desired pharmacology and a key cardiac off-target. For context, many CNS-active clinical candidates require a hERG IC50 / primary target IC50 ratio > 30 to progress into development [2]; the target compound sits at the threshold of this criterion, providing a defined baseline from which medicinal chemistry optimization can proceed.

hERG Liability Cardiac Safety Therapeutic Window

Predicted Physicochemical and Drug-Likeness Profile vs. the Benzamide Class

The target compound (MW = 296.15 g/mol, C13H11Cl2N3O, ClogP ≈ 2.8, 3 H-bond acceptors, 1 H-bond donor) conforms well to CNS drug-likeness guidelines, including the CNS MPO desirability score threshold of ≥ 4/6 [1]. In contrast, the structurally related but bulkier benzamide PF-4363467 (MW = 418.55 g/mol, C22H30N2O3S) has a higher molecular weight and likely lower CNS MPO score (estimated ≤ 4/6) . The target compound's lower molecular weight and reduced lipophilicity predict superior brain permeability and a more favorable starting point for lead optimization programs targeting CNS indications [2].

Drug-Likeness Lead-Likeness CNS Multiparameter Optimization

Defined Research Application Scenarios for 3,4-Dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide (CAS 2034396-55-7)


D3 Receptor Pharmacological Tool for Neuroscience Target Validation

With a D3 Ki of 25.1 nM and approximately 12.6-fold selectivity over D2 (Ki = 316 nM), this compound is well-suited as a moderate-selectivity D3 antagonist probe in in vitro receptor occupancy and functional assays [1]. Its selectivity profile is particularly useful for experiments aimed at dissecting the relative contributions of D3 versus D2 receptors to dopaminergic signaling outcomes, where a highly selective agent like PF-4363467 (223-fold D3/D2) might underrepresent D2-mediated effects that are clinically or behaviorally relevant [2].

Medicinal Chemistry Starting Point with a Defined Cardiac Safety Margin

The compound offers a favorable hERG IC50 (794 nM) to D3 Ki (25.1 nM) ratio of approximately 31.6, meeting the industry-recognized ≥ 30-fold safety margin benchmark [3]. This quantitatively defined window makes it an attractive starting scaffold for hit-to-lead and lead optimization programs where maintaining a viable cardiac safety margin from the outset is a program-critical requirement [4].

Structure-Activity Relationship (SAR) Studies on Benzamide Chlorine Positional Isomers

The marked affinity difference between the 3,4-dichloro isomer (D3 Ki = 25.1 nM) and the 2,4-dichloro isomer (D3 IC50 > 1,000 nM, ≥ 40-fold difference) provides a defined chemical biology platform for investigating how chlorine substitution position on the benzamide phenyl ring governs D3 receptor recognition . Procurement of both isomers enables controlled SAR studies that can inform pharmacophore model refinement and computational docking campaigns [5].

CNS Drug Discovery with Favorable Physicochemical Lead-Likeness

At MW 296.15 g/mol, ClogP ≈ 2.8, and a CNS MPO score estimated at ≥ 5/6, this compound occupies the lower end of the molecular weight range among benzamide D3 ligands and is predicted to have superior brain permeability relative to heavier analogs such as PF-4363467 (MW 418.55) [6]. This property profile supports its use in CNS lead identification libraries, fragment-based screening follow-up, and CNS-focused phenotypic screening cascades where molecular simplicity and ligand efficiency are prioritized [7].

Quote Request

Request a Quote for 3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.